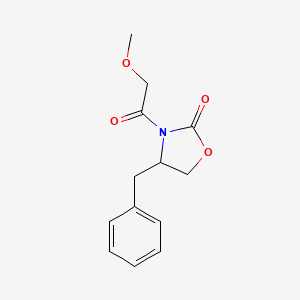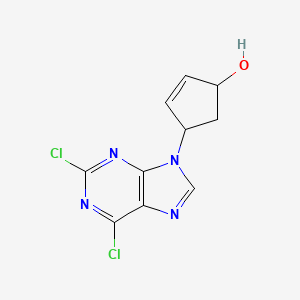![molecular formula C42H26N4 B14789883 2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline is a complex organic compound that belongs to the family of phenanthroline derivatives. Phenanthroline is a heterocyclic organic compound known for its ability to form strong complexes with metal ions. This particular compound is characterized by its multiple phenyl groups attached to the phenanthroline core, making it a unique and versatile molecule in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline typically involves multiple steps, starting with the preparation of the phenanthroline core. The phenanthroline core can be synthesized through a Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . The phenanthroline core is then functionalized with phenyl groups through a series of substitution reactions, using reagents like bromophenol and n-butyllithium .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products Formed
Aplicaciones Científicas De Investigación
2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a DNA intercalator, which can be used in studies of DNA structure and function.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mecanismo De Acción
The mechanism of action of 2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline involves its ability to form strong complexes with metal ions. This interaction can modulate the electronic properties of the metal ions, making them more reactive in catalytic processes. Additionally, its ability to intercalate into DNA allows it to disrupt DNA replication and transcription, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A simpler derivative with similar coordination properties but lacking the additional phenyl groups.
2,2’-Bipyridine: Another ligand used in coordination chemistry, similar in function but with a different structural framework.
Phenanthrene: The hydrocarbon parent compound of phenanthroline, lacking the nitrogen atoms and coordination properties.
Uniqueness
2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline is unique due to its multiple phenyl groups, which enhance its ability to interact with various substrates and metal ions. This makes it a versatile compound in both research and industrial applications, offering advantages over simpler derivatives like 1,10-phenanthroline and 2,2’-bipyridine .
Propiedades
Fórmula molecular |
C42H26N4 |
|---|---|
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
2-[3-[3-[3-(1,10-phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C42H26N4/c1-6-31(33-8-2-10-35(25-33)37-20-18-29-16-14-27-12-4-22-43-39(27)41(29)45-37)24-32(7-1)34-9-3-11-36(26-34)38-21-19-30-17-15-28-13-5-23-44-40(28)42(30)46-38/h1-26H |
Clave InChI |
APCOFAPRELYJTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3)C6=CC(=CC=C6)C7=NC8=C(C=CC9=C8N=CC=C9)C=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14789811.png)

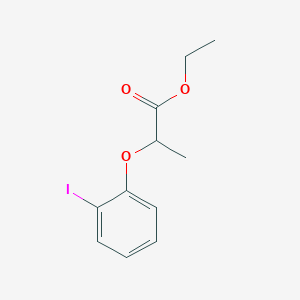
![tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14789836.png)
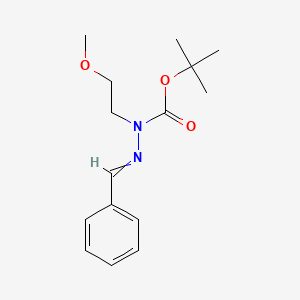
![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid](/img/structure/B14789842.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14789845.png)

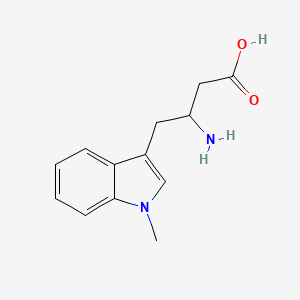

![Benzyl 4-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14789884.png)
![Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate](/img/structure/B14789889.png)
